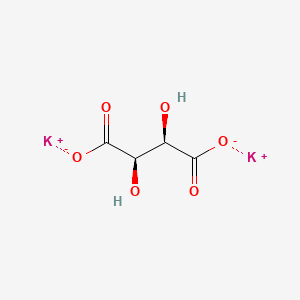
dipotassium;(2R,3R)-2,3-dihydroxybutanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassium;(2R,3R)-2,3-dihydroxybutanedioate, also known as dipotassium tartrate, is a potassium salt of tartaric acid. It is a white crystalline powder that is relatively poorly soluble in water. This compound is often used in the food industry as an acidity regulator and in the pharmaceutical industry as a cathartic agent .
準備方法
Synthetic Routes and Reaction Conditions: Dipotassium tartrate is typically synthesized by reacting tartaric acid with potassium hydroxide. The reaction is carried out in an aqueous solution, and the product is then crystallized out of the solution. The reaction can be represented as follows:
C4H6O6+2KOH→K2C4H4O6+2H2O
Industrial Production Methods: In industrial settings, dipotassium tartrate is produced by reacting tartaric acid with potassium sodium tartrate (Rochelle salt) and potassium sulfate. The mixture is then filtered, purified, precipitated, and dried to obtain the final product .
Types of Reactions:
Oxidation: Dipotassium tartrate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in substitution reactions where the potassium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various metal salts can be used to replace potassium ions.
Major Products Formed:
Oxidation: The oxidation of dipotassium tartrate can lead to the formation of carbon dioxide and water.
Reduction: Reduction products are less common and depend on the specific conditions used.
Substitution: Substitution reactions yield different metal tartrates depending on the cation used.
科学的研究の応用
Dipotassium tartrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in buffer solutions and as a stabilizer for enzymes.
Medicine: Utilized as a cathartic agent and in the formulation of certain medications.
Industry: Used in the food industry as an acidity regulator and in the production of certain types of glass.
作用機序
The mechanism of action of dipotassium tartrate varies depending on its application:
Cathartic Agent: It works by drawing water into the intestines, which helps to soften stools and stimulate bowel movements.
Acidity Regulator: It helps to maintain the pH balance in food products by neutralizing excess acidity.
Enzyme Stabilizer: It stabilizes enzymes by maintaining the optimal pH and ionic strength required for their activity.
類似化合物との比較
Potassium bitartrate:
Sodium tartrate: A sodium salt of tartaric acid with similar chemical properties but different applications.
Calcium tartrate: A calcium salt of tartaric acid used in different industrial applications.
Uniqueness: Dipotassium tartrate is unique in its specific combination of properties, such as its solubility, reactivity, and applications in both the food and pharmaceutical industries. Its ability to act as an acidity regulator and enzyme stabilizer sets it apart from other similar compounds .
特性
分子式 |
C4H4K2O6 |
|---|---|
分子量 |
226.27 g/mol |
IUPAC名 |
dipotassium;(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.2K/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2-;;/m1../s1 |
InChIキー |
AVTYONGGKAJVTE-OLXYHTOASA-L |
異性体SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+] |
正規SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















